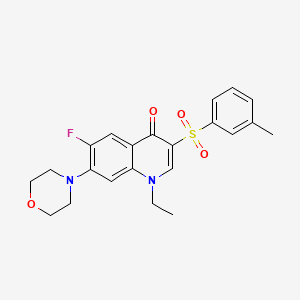

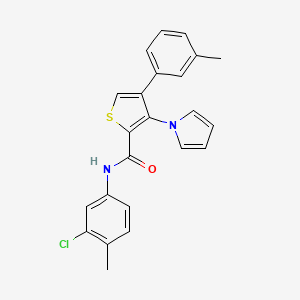

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .

Synthesis Analysis

The synthesis of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” and similar derivatives is based on the classical Beirut reaction . The Beirut reaction involves the reaction of benzofurazan oxides with 2-nitrobenzylcyanides in acetonitrile with pyrrolidine as a catalyst .Molecular Structure Analysis

The molecular formula of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is C22H18N2O2 . It’s a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis

Quinoxaline and its derivatives have been known to undergo various chemical reactions. For instance, fluorine atoms linked to quinoxaline or benzofuroxan rings can be replaced by a methoxy group when dissolved in an ammonia-saturated solution of methanol .Physical And Chemical Properties Analysis

The molecular weight of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is 342.39 . As a derivative of quinoxaline, it’s likely to share similar physical and chemical properties with quinoxaline, which is a colorless oil that melts just above room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Quinoxaline Derivatives for Antituberculosis Agents : Research has led to the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for their antituberculosis activity. The study found that specific substituents on the quinoxaline nucleus significantly impact their microbial inhibitory concentrations, demonstrating the potential of these compounds in developing new antituberculosis drugs (Jaso et al., 2005).

- Rhodium-Catalyzed Asymmetric Hydrogenation : Ligands derived from quinoxaline, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown high catalytic activities and excellent enantioselectivities in the asymmetric hydrogenation of functionalized alkenes. This highlights the compound's utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biological Activities

- Neuroprotectant for Cerebral Ischemia : The analog 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) serves as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showcasing neuroprotective properties against global ischemia (Sheardown et al., 1990).

- Antimicrobial Activity : New quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown significant antibacterial activities, suggesting their potential as novel antimicrobial agents (Alavi et al., 2017).

Application in Material Science

- Photoluminescence Applications : The exploration of 5,8-π-extended quinoxaline derivatives as photoluminescent compounds opens up possibilities for their use in luminescence applications, suggesting that specific structural modifications can significantly impact their photophysical properties (Mancilha et al., 2006).

Synthesis of Functionalized Derivatives

- Efficient Synthesis Methods : Research on the facile synthesis of novel quinoxaline derivatives highlights the development of efficient and economical methods for producing compounds with potential biological activities, underscoring the versatility and practical significance of quinoxaline derivatives in synthetic chemistry (Mohebat et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is not mentioned in the sources, quinoxaline derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, and more .

Orientations Futures

Quinoxaline and its derivatives have been the subject of extensive research due to their diverse biological activities . They are frequently used in the synthesis of biologically active compounds . Therefore, “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” and similar compounds may continue to be of interest in pharmaceutical and medicinal chemistry research.

Propriétés

IUPAC Name |

2-benzyl-3-(4-methoxyphenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUOVDLDYBFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735745.png)

![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2735747.png)

![2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2735749.png)

![5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2735754.png)

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)

![N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2735756.png)

![5-chloro-N-[(4-chlorophenyl)(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2735759.png)